1,2-Difluoroethylene

Thermodynamic Stability Computational Chemistry Isomerism

1,2-Difluoroethylene (HFO-1132), with the molecular formula C2H2F2, is an unsaturated hydrofluoroolefin (HFO) that exists as two distinct geometric isomers: cis-1,2-difluoroethylene (HFO-1132(Z)) and trans-1,2-difluoroethylene (HFO-1132(E)). The trans isomer (CAS 1630-78-0) is the primary focus of this analysis.

Molecular Formula C2H2F2
Molecular Weight 64.03 g/mol
CAS No. 1630-78-0
Cat. No. B154328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoroethylene
CAS1630-78-0
Synonyms1,2-difluoroethylene
1,2-fluoroethene
Molecular FormulaC2H2F2
Molecular Weight64.03 g/mol
Structural Identifiers
SMILESC(=CF)F
InChIInChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+
InChIKeyWFLOTYSKFUPZQB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoroethylene (CAS 1630-78-0) Procurement: A Baseline Overview of Properties, Isomers, and Industrial Utility


1,2-Difluoroethylene (HFO-1132), with the molecular formula C2H2F2, is an unsaturated hydrofluoroolefin (HFO) that exists as two distinct geometric isomers: cis-1,2-difluoroethylene (HFO-1132(Z)) and trans-1,2-difluoroethylene (HFO-1132(E)) [1]. The trans isomer (CAS 1630-78-0) is the primary focus of this analysis. It is characterized as a colorless, extremely flammable gas at room temperature and pressure, with a molecular weight of 64.03 g/mol . Its significance in industrial procurement stems from its role as a next-generation, low global warming potential (GWP) refrigerant component and a versatile fluorinated building block in organic synthesis [2][3].

Why 1,2-Difluoroethylene Cannot Be Readily Substituted: The Critical Influence of Isomerism and Fluorine Position


The assumption that other C2H2F2 isomers or similar fluorinated ethylenes can serve as direct replacements for 1,2-difluoroethylene is invalid due to fundamental differences in thermodynamic stability, electronic structure, and resulting material properties. Crucially, the specific arrangement of fluorine atoms dictates the molecule's behavior. The cis isomer of 1,2-difluoroethylene exhibits an anomalous 'cis-effect', making it 1.08 kcal/mol more stable than the trans isomer [1], a phenomenon that directly contradicts the typical stability trends seen in other 1,2-disubstituted ethylenes [2]. Furthermore, the unsymmetrical isomer 1,1-difluoroethylene (HFO-1132a) is fundamentally more stable than both 1,2-isomers [3], leading to a completely different set of physical properties and reaction pathways [4]. These intrinsic, position-dependent differences in stability, polarity, and reactivity mean that substituting one form for another will produce non-equivalent outcomes in any application, from the performance of a refrigerant blend to the outcome of a polymerization reaction. The following quantitative evidence demonstrates exactly how and why 1,2-difluoroethylene, specifically the trans isomer, differentiates itself.

1,2-Difluoroethylene: A Quantitative Guide to Verifiable Differentiation from Key Comparators


Cis-Trans Isomerism: The Quantified 'Cis-Effect' in 1,2-Difluoroethylene

In contrast to the general rule for 1,2-disubstituted ethylenes, where the trans isomer is more stable, 1,2-difluoroethylene exhibits the 'cis-effect', wherein the cis isomer is thermodynamically favored. Ab initio calculations and experimental vibrational data confirm the cis isomer has 1086 cal/mol (1.08 kcal/mol) lower electronic energy than the trans isomer [1][2].

Thermodynamic Stability Computational Chemistry Isomerism

Positional Isomerism: Comparative Stability of 1,2- vs 1,1-Difluoroethylene

High-level coupled cluster calculations (CCSD(T)) provide definitive evidence for the relative stability of C2H2F2 isomers. These studies confirm that 1,1-difluoroethylene (HFO-1132a) is thermodynamically more stable than either the cis or trans isomers of 1,2-difluoroethylene [1]. This is consistent with the general behavior of 1,1- vs 1,2-disubstituted ethylenes [2].

Computational Chemistry Molecular Stability Thermodynamics

Comparative Reactivity with Atmospheric Oxidants: Ozonolysis of Fluoroethylenes

The reactivity of difluoroethylene isomers with ozone differs significantly. Density functional theory (DFT) calculations predict the reaction rate order as: trans-1,2-difluoroethylene > 1,1-difluoroethylene > cis-1,2-difluoroethylene [1]. This trend highlights the distinct chemical behavior governed by fluorine substitution pattern and isomerism.

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Refrigerant Performance: 1,2-Difluoroethylene (R-1132(E)) as a Low-GWP Blend Component

trans-1,2-Difluoroethene (R-1132(E)) is a next-generation refrigerant component selected for its favorable thermophysical properties and ultra-low global warming potential (GWP) [1]. Its normal boiling point (220.51 K) and critical temperature (348.82 K) are similar to those of difluoromethane (R-32), a high-GWP refrigerant it is intended to partially replace in blends [1]. A key point of differentiation is its GWP, which is <3 [2], compared to R-32's GWP of 675 [3]. This allows for the formulation of blends like R-474A (0.23 mass fraction R-1132(E) with R-1234yf) that achieve a lower flammability classification (A2L) and are suitable for automotive HVAC applications [1].

Refrigerant Thermophysics HVAC Global Warming Potential

High-Value Application Scenarios for 1,2-Difluoroethylene (HFO-1132(E))


Formulation of Low-GWP Refrigerant Blends for Residential and Mobile Air Conditioning

The most prominent industrial use case for trans-1,2-difluoroethylene (R-1132(E)) is as a component in next-generation refrigerant blends. Its ultra-low GWP (<3) and thermophysical properties that mimic high-GWP refrigerants like R-32 and R-410A make it a critical enabler for meeting stringent environmental regulations (e.g., Kigali Amendment to the Montreal Protocol). As demonstrated, R-1132(E) is already a key constituent in blends like R-474A, which is designed for automotive HVAC applications [1]. Its use allows for a significant reduction in the environmental footprint of air conditioning and heat pump systems without a complete and costly redesign of existing equipment.

Precursor for the Synthesis of Specialized Fluorinated Polymers and Fine Chemicals

As a fluorinated olefin, 1,2-difluoroethylene serves as a versatile building block for introducing fluorine atoms into more complex molecular architectures. This is critical in the pharmaceutical and agrochemical industries, where the strategic placement of fluorine can profoundly alter the metabolic stability, lipophilicity, and bioavailability of a drug candidate. The compound has been utilized as a monomer in polymerization reactions [2] and as a reactant in hydrodefluorination reactions to produce valuable fluoroalkenes [3]. The unique reactivity of the 1,2-difluoroethylene moiety, as distinguished from its 1,1-isomer, is exploited to achieve specific regiochemical outcomes in these syntheses.

Reference Standard in Fundamental Physicochemical Studies and Computational Chemistry

Owing to its simple structure yet complex electronic behavior (e.g., the 'cis-effect'), 1,2-difluoroethylene is a benchmark molecule for high-level computational chemistry and spectroscopic studies. Its properties have been extensively characterized by techniques such as coupled cluster calculations [4] and electron diffraction [5]. Researchers utilize it to validate new theoretical methods and to understand fundamental phenomena like the anomeric effect, vibrational coupling, and the interplay of electronegativity and geometry. This makes high-purity 1,2-difluoroethylene an essential reference material in academic and government laboratories focused on molecular physics and theoretical chemistry.

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